Technical Profile: 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)
Technical Profile: 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)
Executive Summary & Chemical Identity[1][2][3]
2,4-Dibromo-6-phenylphenol (CAS 55815-20-8) is a halogenated biphenyl derivative characterized by high steric hindrance and electron-withdrawing properties.[1] Structurally, it consists of a phenol core substituted with a phenyl ring at the ortho position (C6) and bromine atoms at the remaining ortho (C2) and para (C4) positions.[1]
In the pharmaceutical and materials science sectors, this compound serves as a critical halogenated building block .[1] Its unique substitution pattern makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions to generate complex polyaryl systems, and it functions as a mechanistic probe in oxidative phenol polymerization studies.[1]
Chemical Identity Table[1][4][5]
| Property | Detail |
| CAS Number | 55815-20-8 |
| IUPAC Name | 2,4-Dibromo-6-phenylphenol |
| Synonyms | 4,6-Dibromo-[1,1'-biphenyl]-2-ol; 3,5-Dibromo-2-hydroxybiphenyl |
| Molecular Formula | C₁₂H₈Br₂O |
| Molecular Weight | 327.99 g/mol |
| SMILES | Oc1c(Br)cc(Br)cc1-c2ccccc2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in water |
Physicochemical Properties & Characterization
Understanding the physicochemical behavior of 2,4-dibromo-6-phenylphenol is essential for optimizing its use in synthesis.[1] The presence of two bromine atoms significantly increases lipophilicity (LogP) and acidity compared to the parent 2-phenylphenol.[1]
Key Physical Constants
| Parameter | Value / Description | Note |
| Melting Point | ~90–95 °C (Predicted) | Experimental determination via DSC recommended due to limited literature data.[1] |
| Acidity (pKa) | ~7.5 – 8.0 | More acidic than 2-phenylphenol (pKa ~9.[1]5) due to electron-withdrawing Br.[1] |
| LogP | ~5.9 | Highly lipophilic; bioaccumulative potential.[1] |
| UV-Vis Absorption | λmax ~285 nm | Bathochromic shift relative to phenol due to conjugation.[1] |
Analytical Fingerprint
To validate the identity of synthesized batches, use the following spectroscopic markers:
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¹H NMR (400 MHz, CDCl₃):
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δ 5.40 (s, 1H, -OH): Exchangeable singlet (shift varies with concentration).[1]
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δ 7.30–7.55 (m, 5H, Phenyl): Multiplet corresponding to the unsubstituted phenyl ring.[1]
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δ 7.65 (d, J=2.4 Hz, 1H, H-3): Aromatic proton between Br and Phenyl.[1]
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δ 7.85 (d, J=2.4 Hz, 1H, H-5): Aromatic proton between two Br atoms.[1]
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-
Mass Spectrometry (GC-MS):
Synthesis Protocol: Regioselective Bromination
The most robust route to CAS 55815-20-8 is the electrophilic aromatic substitution of 2-phenylphenol.[1] The hydroxyl group strongly activates the ortho and para positions.[1] Since one ortho position is occupied by the phenyl ring, bromination occurs selectively at the remaining ortho (C6) and para (C4) sites.[1]
Reaction Scheme
The following diagram illustrates the transformation from 2-phenylphenol to the dibromo derivative.
Figure 1: Step-wise bromination pathway. The reaction proceeds through a mono-brominated intermediate before yielding the final dibromo product.[1]
Detailed Methodology
Reagents: 2-Phenylphenol (17.0 g, 100 mmol), Bromine (35.2 g, 220 mmol), Glacial Acetic Acid (150 mL).[1]
-
Preparation: Dissolve 2-phenylphenol in glacial acetic acid in a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a scrubber trap (to neutralize evolved HBr gas).
-
Bromination: Cool the solution to 0–5 °C using an ice bath. Add elemental bromine dropwise over 60 minutes. Note: The solution will turn dark orange.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1); the starting material (Rf ~0.5) should disappear.[1]
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to quench excess bromine.
-
Isolation: A precipitate will form.[1] Filter the solid under vacuum and wash copiously with cold water.[1]
-
Purification: Recrystallize the crude solid from ethanol or a hexane/chloroform mixture to yield white/off-white needles.
-
Yield: Expected yield is 85–92%.[1]
Reactivity & Applications
Synthetic Intermediate (Cross-Coupling)
The bromine atoms at C2 and C4 are chemically distinct.[1] The C4-Br (para) is generally more reactive towards oxidative addition than the sterically crowded C2-Br (ortho to OH and Phenyl).[1] This allows for site-selective Suzuki-Miyaura coupling , enabling the synthesis of terphenyls and extended polyphenols used in organic light-emitting diodes (OLEDs).[1]
Oxidative Polymerization Probe
In the study of Poly(phenylene oxide) (PPO) plastics, 2,6-disubstituted phenols are polymerized via copper-catalyzed oxidative coupling.[1]
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Role of CAS 55815-20-8: Because the para position is blocked by bromine, this molecule cannot form linear polymers.[1] Instead, it is used to study radical redistribution mechanisms or to form diphenoquinones.[1]
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Mechanism: The phenoxy radical formed cannot couple C-O at the para position easily, leading to C-C coupling or disproportionation.[1]
Figure 2: Divergent reactivity pathways. Path A exploits the halide handle for cross-coupling, while Path B illustrates its behavior under oxidative conditions.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Aquatic Toxicity (Acute 1): Very toxic to aquatic life (common for brominated phenols).[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or residual bromine vapors.[1]
-
Spill Cleanup: Sweep up solids carefully to avoid dust generation.[1] Neutralize surfaces with dilute sodium bisulfite if bromine residue is suspected.[1]
References
-
PubChem. (2025).[1][3] 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol (Related Structure & Properties). National Library of Medicine.[1] Link
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BenchChem. (2025).[1][4] Synthesis of Brominated Phenols: Technical Support Guide.Link[1]
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2,4,6-Tribromophenol (Analogue Safety Data).[1] Merck KGaA.[1] Link
-
ChemicalBook. (2025).[1][2] 2,4-Dibromo-6-phenylphenol Supplier & Property Data.[1][5][6]Link[1]
-
Royal Society of Chemistry. (2003).[1] Oxidative polymerization of 2-phenylphenol.[1] Green Chemistry.[1] Link
Sources
- 1. 2,4-Dibromo-6-(2,4-Dibromophenoxy)Phenol | C12H6Br4O2 | CID 4563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]
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